Cas no 14788-40-0 (8-Hydroxy-2-methylquinoline-4-carboxylic acid)

8-Hydroxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative with notable applications in organic synthesis and coordination chemistry. Its structure features both a carboxylic acid and a hydroxyl group, enabling versatile reactivity, including chelation with metal ions. This compound is particularly valued for its role as a precursor in the synthesis of complex heterocyclic systems and as a ligand in catalytic processes. The methyl substituent at the 2-position enhances steric and electronic properties, influencing selectivity in reactions. Its stability under standard conditions and solubility in common organic solvents further contribute to its utility in research and industrial applications.
8-Hydroxy-2-methylquinoline-4-carboxylic acid structure
14788-40-0 structure
Product Name:8-Hydroxy-2-methylquinoline-4-carboxylic acid
CAS No:14788-40-0
MF:C11H9NO3
MW:203.194062948227
CID:120642
PubChem ID:45117421
Update Time:2025-06-13

8-Hydroxy-2-methylquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-Hydroxy-2-methylquinoline-4-carboxylic acid
    • 4-Quinolinecarboxylicacid, 8-hydroxy-2-methyl-
    • 2-Methyl-8-hydroxy-cinchoninsaeure
    • 8-hydroxy-2-methyl-quinoline-4-carboxylic acid
    • AG-D-93215
    • AK-89993
    • ANW-67088
    • Cinchoninicacid, 8-hydroxy-2-methyl- (8CI)
    • CTK0H1940
    • KB-250405
    • 14788-40-0
    • 8-Hydroxy-2-methylquinoline-4-carboxylicacid
    • AKOS016006790
    • SB71132
    • DTXSID20668606
    • Cinchoninic acid, 8-hydroxy-2-methyl- (8CI)
    • MDL: MFCD23135633
    • Inchi: 1S/C11H9NO3/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15)
    • InChI Key: FDLRWTVKQDEJOS-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C(C(=O)O)C=C(C)N=C21

Computed Properties

  • Exact Mass: 203.05827
  • Monoisotopic Mass: 203.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.4A^2
  • XLogP3: 1.8

Experimental Properties

  • PSA: 70.42

8-Hydroxy-2-methylquinoline-4-carboxylic acid Pricemore >>

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Additional information on 8-Hydroxy-2-methylquinoline-4-carboxylic acid

Recent Advances in the Study of 8-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 14788-40-0)

8-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 14788-40-0) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a bioactive scaffold for the development of novel therapeutic agents. This research brief aims to summarize the latest findings regarding the synthesis, biological activities, and applications of this compound, providing valuable insights for researchers in the field.

Recent advancements in synthetic methodologies have enabled the efficient production of 8-Hydroxy-2-methylquinoline-4-carboxylic acid with high purity and yield. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach using palladium-based catalysts, which significantly improved the reaction efficiency and reduced byproduct formation. This development is crucial for scaling up production and ensuring the compound's availability for further pharmacological studies.

The biological activities of 8-Hydroxy-2-methylquinoline-4-carboxylic acid have been extensively investigated, particularly its antimicrobial and anti-inflammatory properties. A recent in vitro study revealed its potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve the disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays.

In addition to its antimicrobial properties, 8-Hydroxy-2-methylquinoline-4-carboxylic acid has shown promising anti-inflammatory effects in preclinical models. A 2023 study in the European Journal of Pharmacology reported that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs.

Further research has explored the compound's potential in oncology. A recent study published in Cancer Research (2024) investigated the anticancer activity of 8-Hydroxy-2-methylquinoline-4-carboxylic acid against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of the intrinsic mitochondrial pathway. Notably, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Despite these promising findings, challenges remain in the clinical translation of 8-Hydroxy-2-methylquinoline-4-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further pharmacokinetic and pharmacodynamic studies. Recent efforts have focused on structural modifications to enhance its drug-like properties, including the development of prodrugs and nanoparticle-based delivery systems.

In conclusion, 8-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 14788-40-0) represents a promising scaffold for the development of novel therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties. Continued research into its mechanisms of action and optimization of its pharmacological profile will be essential for advancing its clinical potential. This brief highlights the importance of interdisciplinary collaboration in harnessing the full potential of this compound for biomedical applications.

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